molecular formula C9H7NO5 B088071 2-Acetyl-6-nitrobenzoic acid CAS No. 13619-70-0

2-Acetyl-6-nitrobenzoic acid

Cat. No.: B088071
CAS No.: 13619-70-0
M. Wt: 209.16 g/mol
InChI Key: VWPOICRZRFJFMA-UHFFFAOYSA-N
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Description

2-Acetyl-6-nitrobenzoic acid: is an organic compound with the molecular formula C10H9NO5 It is characterized by the presence of an acetyl group at the second position and a nitro group at the sixth position on a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Acetyl-6-nitrobenzoic acid can be synthesized through the reaction of p-nitrobenzoic acid with acetic anhydride. The specific preparation method involves mixing p-nitrobenzoic acid with an anhydrous acetic acid solution and slowly adding acetic anhydride at an appropriate temperature .

Chemical Reactions Analysis

Types of Reactions: 2-Acetyl-6-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The acetyl group can participate in nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group.

Common Reagents and Conditions:

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or metal hydrides.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products:

    Reduction: 2-Acetyl-6-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the acetyl group.

Scientific Research Applications

2-Acetyl-6-nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-acetyl-6-nitrobenzoic acid involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the acetyl group can undergo nucleophilic attack. These interactions can affect enzyme activity, protein function, and cellular pathways, making the compound useful in biochemical studies.

Comparison with Similar Compounds

    2-Nitrobenzoic acid: Similar structure but lacks the acetyl group.

    6-Nitrobenzoic acid: Similar structure but lacks the acetyl group at the second position.

    2-Acetylbenzoic acid: Similar structure but lacks the nitro group.

Uniqueness: 2-Acetyl-6-nitrobenzoic acid is unique due to the presence of both the acetyl and nitro groups on the benzoic acid core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-acetyl-6-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO5/c1-5(11)6-3-2-4-7(10(14)15)8(6)9(12)13/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPOICRZRFJFMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50466511
Record name 2-Acetyl-6-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13619-70-0
Record name 2-Acetyl-6-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-acetyl-6-nitro-benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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